1-(1-Hydroxyallyl)naphthalen-2-ol
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Overview
Description
1-(1-Hydroxyallyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthols It is characterized by the presence of a hydroxyl group attached to an allyl group, which is further connected to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Hydroxyallyl)naphthalen-2-ol can be synthesized through several methods. One common approach involves the hydroxylative dearomatization of 2-naphthols using oxaziridines as oxidants. This method is known for its high yield and enantioselectivity . Another method involves the use of bromodimethylsulfonium bromide (BDMS) to cleave C–S bonds in naphthalene-2-ol sulfides, followed by reaction with water to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylative dearomatization processes. These processes are optimized for high efficiency and selectivity, often employing complex catalysts and phase-transfer catalysts under basic conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxyallyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidants include oxaziridines and hypervalent iodine compounds.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinones, reduced naphthols, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1-Hydroxyallyl)naphthalen-2-ol has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxyallyl)naphthalen-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
2-Hydroxynaphthalene: Similar in structure but lacks the allyl group, leading to different reactivity and applications.
1-Naphthol: Another naphthol derivative with different substitution patterns and properties.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H12O2 |
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Molecular Weight |
200.23 g/mol |
IUPAC Name |
1-(1-hydroxyprop-2-enyl)naphthalen-2-ol |
InChI |
InChI=1S/C13H12O2/c1-2-11(14)13-10-6-4-3-5-9(10)7-8-12(13)15/h2-8,11,14-15H,1H2 |
InChI Key |
BFLJNVAQELSQCQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C=CC2=CC=CC=C21)O)O |
Origin of Product |
United States |
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